molecular formula C14H26N2O5S2 B2987687 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide CAS No. 1219904-45-6

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide

Katalognummer B2987687
CAS-Nummer: 1219904-45-6
Molekulargewicht: 366.49
InChI-Schlüssel: PACOUXLIUUAOIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is part of a series of molecules that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The GIRK channels play a crucial role in regulating the electrical activity of cells, and activators of these channels are of significant interest in the field of medicinal chemistry.


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator. The compounds were evaluated in tier 1 DMPK assays, and some displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a methylsulfonamidomethyl group, and a cyclohexanecarboxamide group . The exact structure would require more specific information or a detailed structural analysis.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide and its derivatives have been studied for their antimicrobial properties. Ghorab et al. (2017) synthesized a series of related compounds and evaluated them for antibacterial and antifungal activities. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with some displaying higher activity than reference drugs (Ghorab et al., 2017).

Catalytic Properties

Research by Tran et al. (2014) explored the catalytic potential of related compounds in copper-catalyzed intermolecular amidation and imidation of unactivated alkanes. This study highlights the use of these compounds in facilitating chemical reactions that are significant in synthetic chemistry (Tran et al., 2014).

Application in Asymmetric Synthesis

Wipf and Wang (2002) investigated derivatives of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide as ligands for metal-mediated catalytic asymmetric synthesis. These derivatives were particularly effective in the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess (Wipf & Wang, 2002).

Synthesis of Novel Compounds

Ye et al. (2014) utilized related compounds in the stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes. This method facilitated the synthesis of cyclic sulfoximines, demonstrating the utility of these compounds in creating new chemical entities with potential biological activities (Ye et al., 2014).

Cytotoxic Activity

Li et al. (2014) synthesized 1,8-dioxo-decahydroacridines derivatives bearing a biologically active sulfonamide moiety, related to the compound . These derivatives showed moderate to potent cytotoxic activity against various human tumor cell lines (Li et al., 2014).

Zukünftige Richtungen

The discovery and characterization of this compound as a GIRK channel activator opens up new possibilities for the development of drugs targeting these channels . Future research could focus on optimizing the potency and selectivity of these compounds, as well as investigating their potential therapeutic applications.

Eigenschaften

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5S2/c1-22(18,19)16-9-11-2-4-13(5-3-11)14(17)15-8-12-6-7-23(20,21)10-12/h11-13,16H,2-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACOUXLIUUAOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.